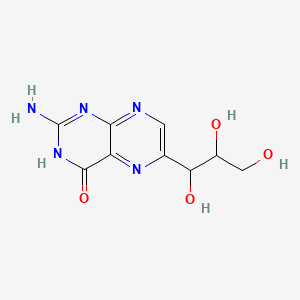

2-Amino-6-(1,2,3-trihydroxypropyl)-4(3H)-pteridinone

Description

2-Amino-6-(1,2,3-trihydroxypropyl)-4(3H)-pteridinone, commonly known as neopterin, is a pteridine derivative with the molecular formula C₉H₁₁N₅O₄ and an average molecular weight of 253.218 g/mol . It is biosynthesized as an intermediate metabolite during the conversion of guanosine triphosphate (GTP) to tetrahydrobiopterin (BH₄) . Neopterin is primarily produced by monocytes and macrophages upon stimulation by interferon-γ (IFN-γ) and serves as a biomarker for immune system activation, particularly in inflammatory diseases, viral infections, and certain cancers .

Propriétés

IUPAC Name |

2-amino-6-(1,2,3-trihydroxypropyl)-3H-pteridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQYVXCPAOLZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000845 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

670-65-5, 2009-64-5 | |

| Record name | Neopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000845 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la (-)-2-Amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]pteridine-4(1H)-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau de ptéridine : Ceci peut être réalisé par une série de réactions de condensation impliquant des matières premières appropriées telles que des dérivés de la guanidine et la dihydroxyacétone.

Introduction de la chaîne latérale trihydroxypropyle : Cette étape implique souvent l'utilisation de catalyseurs chiraux pour assurer la bonne stéréochimie. Des réactifs tels que le phosphate de dihydroxyacétone peuvent être utilisés à cette étape.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La (-)-2-Amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]pteridine-4(1H)-one a de nombreuses applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand chiral dans la synthèse asymétrique.

Biologie : Le composé est étudié pour son rôle potentiel dans les processus biologiques, notamment l'inhibition enzymatique et la liaison aux récepteurs.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies où la modulation de voies biologiques spécifiques est bénéfique.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels.

Mécanisme d'action

Le mécanisme par lequel la (-)-2-Amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]pteridine-4(1H)-one exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d'autres protéines. La structure unique du composé lui permet de se lier à ces cibles avec une haute spécificité, modulant leur activité et influençant diverses voies biochimiques.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules: The compound serves as a precursor in synthesizing more complex organic molecules.

- Chiral Ligand in Asymmetric Synthesis: Its stereochemistry makes it valuable in asymmetric synthesis processes.

Biology

- Enzyme Inhibition Studies: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Investigations into its binding affinity to various receptors are ongoing to understand its biological roles.

Medicine

- Therapeutic Potential: Studies are being conducted to explore its efficacy in treating diseases such as cancer and metabolic disorders by modulating specific biological pathways.

- Diagnostic Applications: Neopterin levels are used as biomarkers for immune activation and can indicate disease progression in conditions like HIV and certain cancers.

Industry

- Catalyst Development: The compound is utilized in developing new materials and as a catalyst in industrial chemical reactions.

- Nanoparticle Drug Delivery Systems: Research has shown that it can be incorporated into nanoparticle systems for targeted drug delivery applications, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Case Study 1: Cancer Therapy

Research has demonstrated that neopterin can enhance the cytotoxic effects of certain chemotherapeutic agents when used in combination therapies. This synergistic effect is attributed to its ability to modulate immune responses and enhance drug uptake by tumor cells.

Case Study 2: Biomarker for Disease Progression

In patients with HIV, elevated levels of neopterin have been correlated with disease progression and immune system activation. This relationship has led to its use as a potential biomarker for monitoring treatment efficacy and disease status.

Mécanisme D'action

The mechanism by which (-)-2-Amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]pteridine-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between neopterin and its analogs:

Detailed Analysis of Structural and Functional Differences

7,8-Dihydroneopterin

- Structure : The pteridine ring is partially saturated (7,8-dihydro), and the trihydroxypropyl group has (1S,2R) stereochemistry .

- Function : Acts as a precursor in the BH₄ synthesis pathway and exhibits antioxidant activity by scavenging reactive oxygen species .

- Stability : Less stable than neopterin due to reduced aromaticity .

Tetrahydrobiopterin (BH₄)

- Structure : Fully saturated pteridine ring with additional hydroxyl groups.

- Function : Essential cofactor for enzymes like phenylalanine hydroxylase and nitric oxide synthase. Deficiency causes metabolic disorders like phenylketonuria (PKU) .

Positional Isomer (A-924)

- Structure : Trihydroxypropyl group at position 7 instead of 4.

- Function: Limited biological data, but structural differences may alter binding affinity to pteridine-dependent enzymes .

Bromomethyl Derivative

Key Research Findings

- Neopterin in Disease Diagnostics: Elevated levels in CSF correlate with neuroinflammatory conditions like multiple sclerosis .

- Stereochemical Impact : The (1R,2R) configuration in neopterin is critical for its role in immune signaling, while the (1S,2R) form in dihydroneopterin directs it toward BH₄ synthesis .

- Synthetic Applications : Bromomethyl derivatives enable selective functionalization of the pteridine core for drug development .

Activité Biologique

2-Amino-6-(1,2,3-trihydroxypropyl)-4(3H)-pteridinone, commonly known as Neopterin, is a pteridine derivative that plays a significant role in various biological processes. It is primarily recognized as a metabolite of guanine triphosphate (GTP) and serves as a precursor for biopterin. This compound is released during immune system activation and is associated with several physiological and pathological conditions.

Chemical Structure and Properties

- IUPAC Name : 2-Amino-6-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone

- Molecular Formula : C₉H₁₁N₅O₄

- CAS Number : 2009-64-5

- Molecular Weight : 253.21 g/mol

The structure of Neopterin includes a pteridine ring system with an amino group and a trihydroxypropyl side chain, contributing to its biological activity.

Immune System Modulation

Neopterin is primarily involved in the immune response. It is produced by macrophages upon stimulation with interferon-gamma (IFN-γ), indicating its role as a biomarker for immune activation. Elevated levels of Neopterin have been observed in various conditions, including:

- Infectious Diseases : Higher concentrations are found in patients with viral infections, such as HIV and hepatitis.

- Autoimmune Disorders : Increased Neopterin levels correlate with disease activity in conditions like rheumatoid arthritis and systemic lupus erythematosus.

- Malignancies : Neopterin levels are elevated in certain cancers, suggesting its potential use in cancer diagnostics.

Antioxidant Properties

Neopterin exhibits antioxidant activity, which may help protect cells from oxidative stress. This property is particularly relevant in the context of inflammatory diseases where oxidative damage plays a critical role.

Neuroprotective Effects

Research has indicated that Neopterin may have neuroprotective properties. Studies suggest its involvement in protecting neuronal cells from apoptosis under stress conditions, potentially linking it to neurodegenerative diseases.

Research Findings

Case Studies

- Chronic Kidney Disease : A study involving patients with chronic kidney disease showed that higher Neopterin levels were associated with increased cardiovascular risk, suggesting its role as a prognostic marker.

- HIV Infection : In patients undergoing antiretroviral therapy, monitoring Neopterin levels provided insights into immune system recovery and overall health status.

- Cancer Diagnostics : Research indicated that Neopterin could serve as a valuable biomarker for monitoring treatment response in certain malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.